N-(3-Hexyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide typically involves the formation of the isoxazole ring followed by the attachment of the benzamide moiety. One common method involves the reaction of an alkyne with a nitrile oxide to form the isoxazole ring through a 1,3-dipolar cycloaddition reaction . The nitrile oxide can be generated in situ from an oxime precursor using an oxidizing agent such as N-chlorosuccinimide . The resulting isoxazole intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction: The compound can be reduced to form isoxazolines or other reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide can be compared with other isoxazole derivatives such as:
Isoxazole: The parent compound with a simple isoxazole ring.
3-Methylisoxazole: A derivative with a methyl group at the 3-position.
5-Phenylisoxazole: A derivative with a phenyl group at the 5-position.
Uniqueness
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide is unique due to the presence of both the hexyl group on the isoxazole ring and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
82559-76-0 |
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Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(3-hexyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H24N2O4/c1-4-5-6-7-9-13-12-16(24-20-13)19-18(21)17-14(22-2)10-8-11-15(17)23-3/h8,10-12H,4-7,9H2,1-3H3,(H,19,21) |
InChI Key |
WIEGTZZXCHSOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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